molecular formula C20H15IO2 B2872733 4-Iodophenyl 2,2-diphenylacetate CAS No. 313670-52-9

4-Iodophenyl 2,2-diphenylacetate

Cat. No.: B2872733
CAS No.: 313670-52-9
M. Wt: 414.242
InChI Key: ANVJOOWHUJQQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodophenyl 2,2-diphenylacetate is an organic compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of an iodophenyl group and a diphenylacetate moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenyl 2,2-diphenylacetate typically involves the reaction of 4-iodophenol with 2,2-diphenylacetic acid under esterification conditions. This process can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodophenyl 2,2-diphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl groups.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted phenyl derivatives.

Scientific Research Applications

4-Iodophenyl 2,2-diphenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with similar iodophenyl functionality.

    2,2-Diphenylacetic Acid: Shares the diphenylacetate moiety and is used in similar synthetic applications.

Uniqueness

4-Iodophenyl 2,2-diphenylacetate is unique due to the combination of its iodophenyl and diphenylacetate groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(4-iodophenyl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IO2/c21-17-11-13-18(14-12-17)23-20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVJOOWHUJQQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.